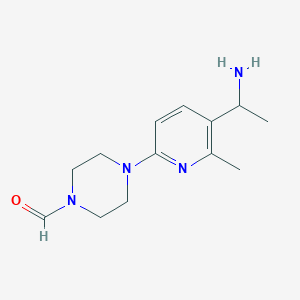
4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with the molecular formula C13H20N4O This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridine moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Substitution on the Piperazine Ring: The piperazine ring is then substituted with the pyridine moiety using a nucleophilic substitution reaction.
Introduction of the Aldehyde Group: The aldehyde group is introduced through an oxidation reaction, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Primary alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine moiety may also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
Uniqueness
4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and binding properties. This positional isomerism can lead to differences in biological activity and selectivity compared to its similar compounds.
Properties
Molecular Formula |
C13H20N4O |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-[5-(1-aminoethyl)-6-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H20N4O/c1-10(14)12-3-4-13(15-11(12)2)17-7-5-16(9-18)6-8-17/h3-4,9-10H,5-8,14H2,1-2H3 |
InChI Key |
IGZCDRMSLDXIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid](/img/structure/B11788572.png)
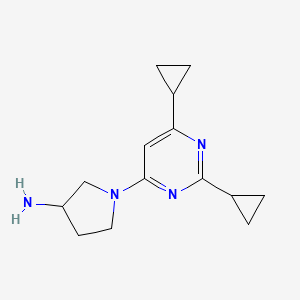
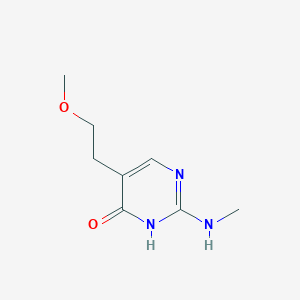

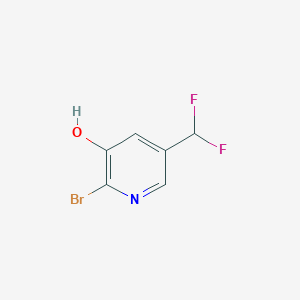
![4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole](/img/structure/B11788594.png)


![6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11788616.png)

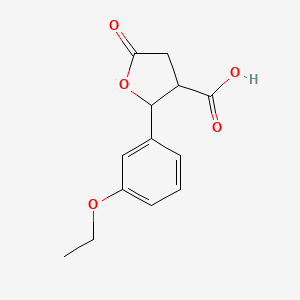
![2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11788656.png)
